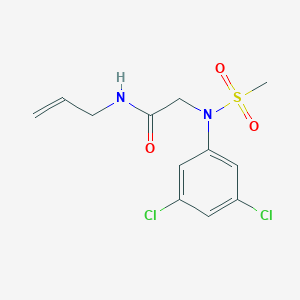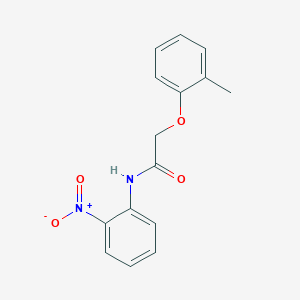![molecular formula C12H17NO2S B4922550 2,6-dimethyl-4-[(5-methyl-3-thienyl)carbonyl]morpholine](/img/structure/B4922550.png)
2,6-dimethyl-4-[(5-methyl-3-thienyl)carbonyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-dimethyl-4-[(5-methyl-3-thienyl)carbonyl]morpholine, also known as DMMT, is a synthetic compound that has gained significant attention in the field of chemical research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2,6-dimethyl-4-[(5-methyl-3-thienyl)carbonyl]morpholine is not fully understood, but it is believed to act as an inhibitor of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. 2,6-dimethyl-4-[(5-methyl-3-thienyl)carbonyl]morpholine has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
2,6-dimethyl-4-[(5-methyl-3-thienyl)carbonyl]morpholine has been shown to exhibit anti-inflammatory and anti-cancer properties in various in vitro and in vivo studies. 2,6-dimethyl-4-[(5-methyl-3-thienyl)carbonyl]morpholine has also been shown to reduce the production of reactive oxygen species (ROS) and inhibit the activation of nuclear factor-kappa B (NF-κB), which is involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2,6-dimethyl-4-[(5-methyl-3-thienyl)carbonyl]morpholine in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, 2,6-dimethyl-4-[(5-methyl-3-thienyl)carbonyl]morpholine is also relatively expensive and may not be readily available in some labs.
Direcciones Futuras
There are several future directions for the use of 2,6-dimethyl-4-[(5-methyl-3-thienyl)carbonyl]morpholine in various fields. In medicinal chemistry, 2,6-dimethyl-4-[(5-methyl-3-thienyl)carbonyl]morpholine could be further studied for its potential as an anti-inflammatory and anti-cancer agent. In materials science, 2,6-dimethyl-4-[(5-methyl-3-thienyl)carbonyl]morpholine could be used as a building block for the synthesis of new polymers and materials with unique properties. In organic synthesis, 2,6-dimethyl-4-[(5-methyl-3-thienyl)carbonyl]morpholine could be further explored as a reagent for the synthesis of various organic compounds.
Conclusion:
2,6-dimethyl-4-[(5-methyl-3-thienyl)carbonyl]morpholine is a synthetic compound that has gained significant attention in the field of chemical research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for the use of 2,6-dimethyl-4-[(5-methyl-3-thienyl)carbonyl]morpholine have been discussed in this paper. Further research is needed to fully understand the potential of 2,6-dimethyl-4-[(5-methyl-3-thienyl)carbonyl]morpholine in various fields.
Métodos De Síntesis
2,6-dimethyl-4-[(5-methyl-3-thienyl)carbonyl]morpholine can be synthesized through a multi-step process involving the reaction of 2,6-dimethylmorpholine with 5-methyl-3-thiophenecarboxylic acid chloride in the presence of a base. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
2,6-dimethyl-4-[(5-methyl-3-thienyl)carbonyl]morpholine has been studied extensively for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 2,6-dimethyl-4-[(5-methyl-3-thienyl)carbonyl]morpholine has been shown to exhibit anti-inflammatory and anti-cancer properties. In materials science, 2,6-dimethyl-4-[(5-methyl-3-thienyl)carbonyl]morpholine has been used as a building block for the synthesis of various polymers and materials. In organic synthesis, 2,6-dimethyl-4-[(5-methyl-3-thienyl)carbonyl]morpholine has been used as a reagent for the synthesis of various organic compounds.
Propiedades
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(5-methylthiophen-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-8-5-13(6-9(2)15-8)12(14)11-4-10(3)16-7-11/h4,7-9H,5-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJNWZVOWFRQFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CSC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-(4-chlorophenyl)-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B4922478.png)
![6-(1-azepanyl)-N-[3-(1H-pyrazol-1-yl)propyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4922487.png)

![3-[4-(4-morpholinylsulfonyl)phenyl]-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B4922509.png)

![ethyl 4-{3-[4-(aminocarbonyl)-1-piperidinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4922520.png)
![2-[(3-chlorobenzyl)oxy]benzonitrile](/img/structure/B4922531.png)

![4-[1-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-4-piperidinyl]pyridine](/img/structure/B4922539.png)
![3-chloro-N-({[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4922557.png)
![[2-({[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B4922560.png)


